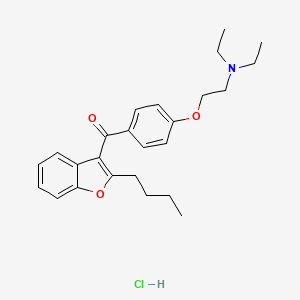
Dideiodo Amiodarone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amiodarone Impurity A, also known as 2-Butyl-3-benzofuranyl [4-[2-(diethylamino)ethoxy]phenyl]methanone, is a compound related to Amiodarone . It is used as a reference standard in the pharmaceutical industry .
Synthesis Analysis
The synthesis of Amiodarone and its impurities is a complex process that involves multiple steps. One study describes the use of the X500R QTOF System, UV Optical Data, SCIEX OS Analytics, and MetabolitePilotTM Software for impurity profiling of Amiodarone . This integrated hardware and software solution compounds from MS and MS/MS data and reduces the need for manual review .Molecular Structure Analysis
The molecular structure of Amiodarone Impurity A is analyzed using high-resolution, accurate mass MS/MS data . This gives the highest confidence in compound identification .Chemical Reactions Analysis
The chemical reactions involving Amiodarone and its impurities are complex. Impurities may result from the instability of drug substances or reaction with added excipients or packaging materials, or they may arise from starting and intermediate materials used in the manufacturing of active pharmaceutical ingredients (API) .Applications De Recherche Scientifique
Assurance de la qualité pharmaceutique
“Dideiodo Amiodarone Hydrochloride” est utilisé dans le développement et la validation de méthodes analytiques pour l'estimation de l'amiodarone dans les formes pharmaceutiques dosées . Il sert de norme de référence dans le processus d'assurance qualité, garantissant l'exactitude, la précision et la robustesse de la méthode analytique .
Agent anti-arythmique
Le chlorhydrate d'amiodarone, dont “this compound” est dérivé, est un agent anti-arythmique utilisé pour traiter les troubles du rythme graves . Les propriétés du composé pourraient être étudiées pour comprendre ses effets et ses applications potentielles dans les traitements cardiaques .
Analyse des impuretés
“this compound” joue un rôle crucial dans l'analyse des impuretés des produits pharmaceutiques . Il aide à identifier et à quantifier toutes les impuretés résiduelles, garantissant la sécurité et la puissance du produit final .
Études de stabilité
Ce composé est utilisé dans les études de stabilité de l'amiodarone . Ces études sont essentielles pour détecter et identifier les impuretés, et pour trouver tout problème de stabilité ou de dégradation dans les échantillons d'amiodarone .
Développement de médicaments
“this compound” est utilisé dans la recherche sur le développement de médicaments. Ses propriétés peuvent être étudiées pour développer de nouveaux médicaments ayant une efficacité et une sécurité améliorées .
Techniques chromatographiques et spectroscopiques
Ce composé est utilisé dans diverses techniques chromatographiques et spectroscopiques pour l'identification et la caractérisation des principes actifs (API) et de leurs impuretés
Mécanisme D'action
Target of Action
Dideiodo Amiodarone Hydrochloride, also known as Amiodarone Impurity A, primarily targets the cardiac tissues . It acts on the potassium, sodium, and calcium channels present in the cardiac cells . It also exhibits alpha- and beta-blocking properties .
Mode of Action
This compound interacts with its targets by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . As a result, it increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes) . It also blocks sodium and calcium channels , having a high affinity for inactivated channels . Furthermore, it exhibits anti-adrenergic effects by non-competitively blocking alpha and beta receptors .
Biochemical Pathways
The compound affects the cardiac action potential pathway . By blocking the potassium currents, it prolongs the repolarization phase of the cardiac action potential, thereby increasing the duration of the action potential and the effective refractory period for cardiac cells . This results in the suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties .
- The compound has an oral bioavailability ranging from 20% to 80% . It is 97% protein-bound and readily accumulates in tissues . Its volume of distribution is variable according to dose . The compound is metabolized in the liver . It is excreted through feces and bile . The half-life of the compound ranges from 4 hours to 50 days depending on the dose and route .
Result of Action
The molecular and cellular effects of this compound’s action include the prolongation of the cardiac action potential and the increase in the effective refractory period for cardiac cells . This results in the suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies . These effects contribute to its antiarrhythmic properties .
Propriétés
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO3.ClH/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3;/h8-10,12-16H,4-7,11,17-18H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAVQMKEHZWBBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What analytical methods are used to detect and quantify Amiodarone Impurity D and E?
A1: The research paper describes a validated HPLC-UV method for the determination of Amiodarone Hydrochloride, Impurity D, and Impurity E in tablet formulations []. The method utilizes a C18 column and an isocratic elution with a mixture of buffer solution (pH 5.0), methanol, and acetonitrile. Detection is achieved using a UV detector at a wavelength of 240 nm. This method demonstrates high sensitivity, enabling the detection and quantification of these impurities at low concentrations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

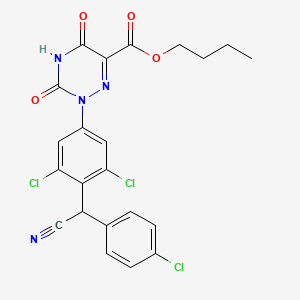

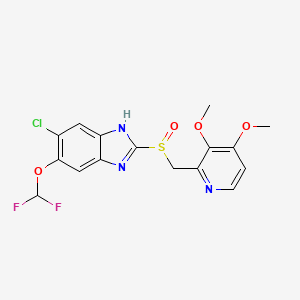
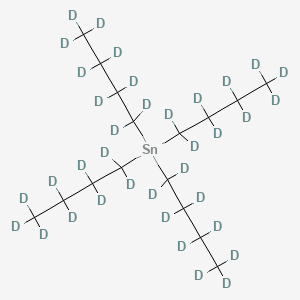


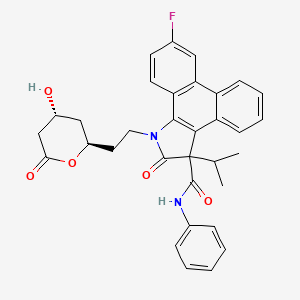



![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)


